Tert-butyl N-(2-hydroxybutyl)carbamate
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Overview
Description
Tert-butyl N-(2-hydroxybutyl)carbamate is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . The compound has a molecular formula of C7H15NO3 and a molecular weight of 161.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl N-(2-hydroxybutyl)carbamate can be synthesized through several methods. One common method involves the reaction of tert-butyl chloroformate with 2-amino-1-butanol in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired carbamate product.
Another method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement to form an isocyanate, which is then trapped by 2-amino-1-butanol to yield tert-butyl (2-hydroxybutyl)carbamate .
Industrial Production Methods
Industrial production of tert-butyl (2-hydroxybutyl)carbamate often involves large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-hydroxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbamate group can produce an amine .
Scientific Research Applications
Tert-butyl N-(2-hydroxybutyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-hydroxybutyl)carbamate involves its ability to protect amine groups during chemical reactions. The carbamate group can be easily removed under mild acidic or basic conditions, allowing for the selective deprotection of amines. This property makes it valuable in multi-step synthesis processes where selective protection and deprotection are required.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the hydroxyl group.
N-Boc-ethanolamine: Contains a similar carbamate protecting group but with an ethanolamine backbone.
Carboxybenzyl (CBz) carbamate: Another common protecting group for amines, but with a benzyl group instead of a tert-butyl group.
Uniqueness
Tert-butyl N-(2-hydroxybutyl)carbamate is unique due to its combination of a tert-butyl carbamate group and a hydroxyl group. This dual functionality allows for additional chemical modifications and applications compared to other carbamate compounds.
Properties
Molecular Formula |
C9H19NO3 |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxybutyl)carbamate |
InChI |
InChI=1S/C9H19NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) |
InChI Key |
KDWNTQCNRHAQBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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